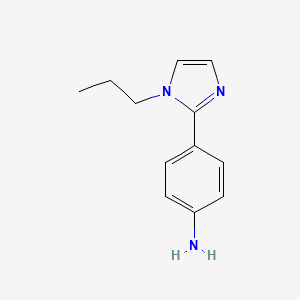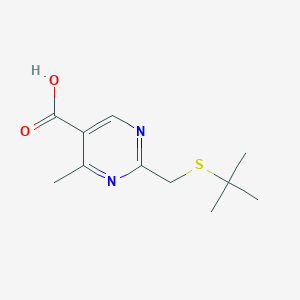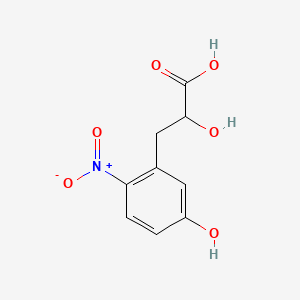![molecular formula C11H16N2O B13534897 [1-(2-Methoxypyridin-4-yl)cyclobutyl]methanamine](/img/structure/B13534897.png)
[1-(2-Methoxypyridin-4-yl)cyclobutyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(2-Methoxypyridin-4-yl)cyclobutyl]methanamine: is a chemical compound with the molecular formula C11H16N2O It is characterized by a cyclobutyl group attached to a methanamine moiety, with a methoxypyridine ring as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Methoxypyridin-4-yl)cyclobutyl]methanamine typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methanamine Group: The methanamine group is introduced via a nucleophilic substitution reaction.
Attachment of the Methoxypyridine Ring: The methoxypyridine ring is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can convert the methoxypyridine ring to a more saturated form, such as a piperidine derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Formation of piperidine derivatives.
Substitution: Introduction of various functional groups on the methoxypyridine ring.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as conductivity or thermal stability.
Biology:
Biochemical Probes: The compound can be used as a probe to study biological processes, particularly those involving amine or pyridine interactions.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, providing insights into enzyme function and regulation.
Medicine:
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly for targeting neurological or inflammatory conditions.
Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion (ADME) can provide valuable information for drug design.
Industry:
Chemical Manufacturing: It can be used as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of [1-(2-Methoxypyridin-4-yl)cyclobutyl]methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds or ionic interactions with biological molecules, while the methoxypyridine ring can participate in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
[1-(6-Methoxypyridin-2-yl)cyclobutyl]methanamine: Similar structure but with the methoxypyridine ring attached at a different position.
[1-(4-Methoxypyridin-2-yl)cyclobutyl]methanamine: Another positional isomer with different properties.
Uniqueness:
Positional Isomerism: The position of the methoxypyridine ring significantly affects the compound’s reactivity and interactions.
Functional Group Diversity: The presence of both methanamine and methoxypyridine groups allows for diverse chemical modifications and applications.
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
[1-(2-methoxypyridin-4-yl)cyclobutyl]methanamine |
InChI |
InChI=1S/C11H16N2O/c1-14-10-7-9(3-6-13-10)11(8-12)4-2-5-11/h3,6-7H,2,4-5,8,12H2,1H3 |
InChI Key |
DQKFDIUPJKUWJG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC(=C1)C2(CCC2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,4R)-1-[(tert-butoxy)carbonyl]-4-isocyano-2-(methoxycarbonyl)pyrrolidine](/img/structure/B13534814.png)
![1-methyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine](/img/structure/B13534822.png)
![4-[(Methylsulfanyl)methyl]anilinehydrochloride](/img/structure/B13534829.png)





![Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13534865.png)


![(1R,5S)-6-Oxaspiro[4.5]decan-1-amine hydrochloride](/img/structure/B13534881.png)


